Benzene,1-nitro-3-(1-propenyl)-,(Z)-
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Overview
Description
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) and a propenyl group (-CH=CH-CH3) attached to a benzene ring. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- typically involves the nitration of a suitable precursor, such as 1-propenylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions, such as temperature and concentration of reagents, need to be carefully controlled to achieve the desired (Z)- configuration.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acids or nitrobenzaldehydes.
Reduction: Aminobenzenes or hydroxylamines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a pharmacophore or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition or substitution reactions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-nitro-2-(1-propenyl)-, (Z)-: Similar structure but with the propenyl group in a different position.
Benzene, 1-nitro-3-(1-propenyl)-, (E)-: Same substituents but with the (E)- configuration.
Benzene, 1-nitro-3-(2-propenyl)-: Propenyl group attached at a different position on the benzene ring.
Uniqueness
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- is unique due to its specific (Z)- configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-3-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H3/b4-2- |
InChI Key |
CIEWKRXAENFCEM-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C\C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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